2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O2S2/c1-27-17-8-4-15(5-9-17)20-13-19(21-3-2-12-28-21)24-25(20)22(26)14-29-18-10-6-16(23)7-11-18/h2-12,20H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBLXJGGVBKVMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-chlorophenyl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a member of the thioether class and incorporates a 1,2,4-triazole moiety. This compound is notable for its potential pharmacological applications, particularly in antimicrobial and anticancer therapies. The following sections will discuss its biological activities, structure-activity relationships (SAR), and relevant studies.
Chemical Structure
The molecular formula of the compound is . The structural representation can be summarized as follows:
- Molecular Formula :
- SMILES Notation :
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)C4=CC=C(C=C4)Cl
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole nucleus exhibit significant antimicrobial properties. A study highlighted that derivatives of 1,2,4-triazoles demonstrated strong activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Organisms |
|---|---|---|
| 1,2,4-triazole derivatives | 0.046 - 3.11 | MRSA, E. coli, Pseudomonas aeruginosa |
| Standard Antibiotics | 0.68 (Vancomycin), 2.96 (Ciprofloxacin) | MRSA |
The compound's thioether functionality may enhance its interaction with microbial enzymes, leading to increased potency against resistant strains .
Anticancer Activity
In vitro studies have shown that related compounds exhibit cytotoxic effects on various cancer cell lines. For instance, mercapto-substituted 1,2,4-triazoles have been reported to inhibit the proliferation of colon carcinoma HCT-116 cells with an IC50 value of 6.2 μM .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| HCT-116 | 6.2 | Triazole derivative |
| T47D | 43.4 | Triazole derivative |
| T47D | 27.3 | Another triazole derivative |
The presence of electron-donating groups on the phenyl rings significantly enhances the anticancer activity of these compounds .
Structure-Activity Relationship (SAR)
The SAR analysis of similar thioether compounds suggests that:
- Phenyl Substituents : Electron-donating groups on phenyl rings increase antimicrobial and anticancer activities.
- Chain Length : The length of alkyl chains attached to the nitrogen atom can influence biological activity; longer chains may reduce efficacy .
Case Studies
Several studies have focused on synthesizing and evaluating the biological activities of triazole-thioether hybrids:
- Antibacterial Screening : A series of compounds were synthesized and tested against a panel of pathogens. Compounds with specific substitutions showed enhanced activity compared to standard treatments .
- Anticancer Studies : Research indicated that certain derivatives were effective against breast cancer cell lines, showcasing their potential as chemotherapeutic agents .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
Key Observations :
Substituent Effects on Lipophilicity: The target compound’s (4-chlorophenyl)thio group increases lipophilicity compared to the phenol group in ’s analog, which may enhance membrane permeability .
Electronic Modulation :
- The 4-methoxyphenyl group (target compound) provides electron donation, contrasting with the electron-withdrawing 4-fluorophenyl group in ’s antimicrobial analog .
Biological Activity :
- Chloro-substituted pyrazolines (e.g., ) show antimicrobial activity, suggesting the target compound’s 4-chlorophenylthio group may confer similar properties .
Crystallographic and Computational Studies
- X-ray Crystallography : Compounds like those in and are refined using SHELXL, enabling precise determination of bond lengths and angles critical for structure-activity relationships .
Q & A
Q. What are the established synthetic routes for this compound, and what optimization strategies are recommended?
The compound is synthesized via cyclocondensation of (2E)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one with hydrazine hydrate in acetic acid under reflux (6 hours), yielding 82% after recrystallization from ethanol . Key optimization steps include:
- Solvent selection : Ethanol and DMF are critical for recrystallization to obtain high-purity crystals.
- Catalyst use : While not explicitly mentioned for this compound, analogous pyrazoline syntheses often employ acid catalysts (e.g., HCl) to accelerate cyclization.
- Reaction monitoring : Thin-layer chromatography (TLC) is recommended to track reaction progress .
Q. How is the crystal structure resolved, and what intermolecular interactions stabilize the lattice?
Single-crystal X-ray diffraction (SC-XRD) reveals that the molecule forms a 4,5-dihydro-1H-pyrazole core with two substituted aromatic rings. Key structural features include:
- Dihedral angles : 6.69° between the pyrazole ring and 4-chlorophenyl group; 76.67° between the two aromatic rings .
- Hydrogen bonding : Bifurcated C–H···O interactions (C5–H5A···O2 and C16–H16B···O2) create 1D chains along the [010] direction.
- π-π stacking : C16–H16C···Cg1 interactions (Cg1 = centroid of the 4-methoxyphenyl ring) further stabilize the crystal lattice .
Refinement was performed using SHELXL-2018 with isotropic displacement parameters for hydrogen atoms .
Q. What spectroscopic techniques are used for characterization, and what key peaks confirm the structure?
- IR spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1250 cm⁻¹ (C–S), and ~1100 cm⁻¹ (C–O–C) confirm functional groups .
- ¹H NMR : Signals at δ 2.5–3.5 ppm (pyrazoline CH₂), δ 6.8–7.5 ppm (aromatic protons), and δ 3.8 ppm (methoxy group) align with expected substituents .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, wavefunction analysis) elucidate electronic properties and reactive sites?
- Electrostatic potential (ESP) maps : Generated using Multiwfn , these maps identify nucleophilic/electrophilic regions (e.g., sulfur and carbonyl groups) .
- Frontier molecular orbitals (FMOs) : HOMO-LUMO gaps predict charge-transfer interactions, relevant for biological activity or catalytic applications.
- Natural bond orbital (NBO) analysis : Quantifies hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding orbitals) .
Q. How do crystallographic data resolve contradictions in bond-length or angle discrepancies?
- Refinement protocols : SHELXL’s constraints (e.g., riding hydrogen models) and anisotropic displacement parameters for non-H atoms reduce systematic errors .
- Validation tools : PLATON’s ADDSYM checks for missed symmetry, while R-factor convergence (<5%) ensures reliability .
For example, the C–S bond length (1.76 Å) in this compound matches sulfur-containing analogs, resolving potential discrepancies with non-pyrazoline thioethers .
Q. What strategies address low yields or impurities in scaled-up syntheses?
- Byproduct analysis : LC-MS or GC-MS identifies side products (e.g., uncyclized intermediates).
- Solvent optimization : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency compared to ethanol.
- Catalyst screening : Heterogeneous catalysts (e.g., Bleaching Earth Clay, pH 12.5) improve selectivity in analogous thioether syntheses .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced bioactivity?
- Substituent effects : The 4-methoxyphenyl group enhances lipophilicity, potentially improving membrane permeability.
- Thiophene substitution : Analogous compounds with thiophene moieties show antibacterial activity via intercalation or enzyme inhibition .
- Targeted modifications : Introducing electron-withdrawing groups (e.g., –NO₂) at the 4-chlorophenyl ring could modulate reactivity in electrophilic environments.
Methodological Recommendations
- Crystallography : Use SHELXL for refinement and CCDC deposition (e.g., CIF files) to ensure reproducibility .
- Computational workflows : Combine Gaussian (DFT) with Multiwfn for comprehensive electronic analysis .
- Synthetic protocols : Adopt hydrazine hydrate in acetic acid for pyrazoline cyclization, with TLC monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
